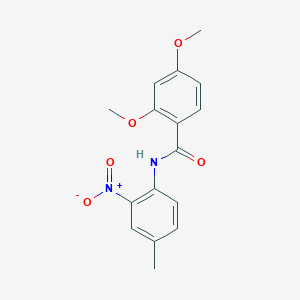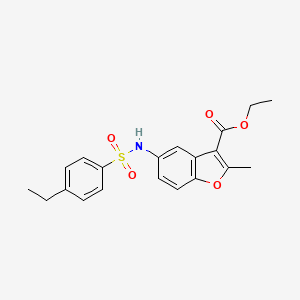![molecular formula C18H29NO7 B5075189 N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B5075189.png)
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine; oxalic acid is a complex organic compound It is characterized by the presence of multiple functional groups, including ether, amine, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine typically involves multiple steps. One common approach is the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-[2-(3,4-dimethylphenoxy)ethyl]amine. The final step involves the reaction of this intermediate with 3-methoxypropan-1-amine under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline
- N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]butan-1-amine
Uniqueness
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
N-[2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-5-6-16(13-15(14)2)20-12-11-19-10-8-17-7-4-9-18-3;3-1(4)2(5)6/h5-6,13,17H,4,7-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGNIULEISKVNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chlorophenyl)thio]-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)acetamide](/img/structure/B5075109.png)

![11-(4-nitrobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5075129.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]benzamide](/img/structure/B5075132.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-ethyl-2-naphthalenesulfonamide](/img/structure/B5075142.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B5075148.png)
![4-[(2-Chlorophenyl)methylideneamino]-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione](/img/structure/B5075154.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5075159.png)
![4-[(E)-2-cyano-2-(3-fluorophenyl)ethenyl]benzonitrile](/img/structure/B5075165.png)
![(2-furylmethyl)methyl({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B5075173.png)
![2-[4-(benzylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide](/img/structure/B5075179.png)
![ethyl [5-(N-cyclohexylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B5075188.png)
![(5E)-5-[(4-ethylphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5075198.png)
